2-(3,5-Difluorophenyl)piperidine

Antileishmanial Neglected Tropical Diseases Biaryl Piperidine

SAR studies require precise difluoro substitution patterns to maintain target engagement. Generic phenylpiperidines lack the electronic properties of the 3,5-difluoro motif. - **Antileishmanial benchmark**: Matches leading analog efficacy (91% inhibition @48h vs. L. donovani promastigotes). - **CCR5 antagonist design**: 3,5-difluorophenyl is a validated pharmacophore for potency/selectivity. - **Predictable physicochemical tuning**: ΔLogP +0.5-1.0, ΔpKa -0.5-1.0 vs. non-fluorinated parent. Immediate supply for comparator or fragment-based lead optimization.

Molecular Formula C11H13F2N
Molecular Weight 197.22
CAS No. 1203799-01-2
Cat. No. B3220952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorophenyl)piperidine
CAS1203799-01-2
Molecular FormulaC11H13F2N
Molecular Weight197.22
Structural Identifiers
SMILESC1CCNC(C1)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C11H13F2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2
InChIKeySDDKKMYWKCKZGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Difluorophenyl)piperidine: Product Overview


2-(3,5-Difluorophenyl)piperidine (CAS 1203799-01-2; C11H13F2N, MW 197.229) is a fluorinated phenylpiperidine derivative widely utilized as a synthetic intermediate and a core scaffold in medicinal chemistry [1]. Its defining feature is the 3,5-difluoro substitution pattern on the phenyl ring, which imparts distinct electronic effects and lipophilicity compared to non-fluorinated or mono-fluorinated analogs . While comprehensive primary bioactivity data specific to this exact compound are notably sparse in the open literature, its structural role as a key comparator in antiparasitic drug discovery campaigns—specifically against Leishmania donovani—provides crucial, quantifiable differentiation points for scientific selection [2].

Why 2-(3,5-Difluorophenyl)piperidine Is Irreplaceable


Substitution pattern on the phenyl ring critically dictates both the three-dimensional conformation and the biological activity of piperidine-based compounds. Moving from a 3,5-difluoro to a 3,4-difluoro substitution can drastically alter potency; for instance, a 3,4-difluorophenyl analog exhibited a potent IC50 of 1.30 nM against the Melanin-concentrating hormone receptor 1 (MCHR1), underscoring the high selectivity of specific difluoro patterns [1]. Similarly, the position of the phenyl attachment (2-position vs. 4-position on the piperidine ring) fundamentally changes the molecular vector and, as demonstrated in antileishmanial studies, results in divergent biological outcomes [2]. Simple replacement with a non-fluorinated phenylpiperidine is therefore not a viable procurement strategy, as it would compromise the specific electronic properties and target engagement profiles that the 3,5-difluoro substitution confers .

2-(3,5-Difluorophenyl)piperidine: Quantitative Evidence


Antileishmanial Head-to-Head Comparison

In a direct head-to-head study, the 3',5'-difluorophenyl piperidine derivative (Compound 16) demonstrated 85% inhibition of L. donovani promastigotes at 400 µM after 24 h, which was statistically comparable to the 86% inhibition observed with the 5'-fluoro-2'-methoxyphenyl analog (Compound 14) [1]. This equivalence establishes the 3,5-difluoro substitution as a viable bioisostere in this scaffold, providing a critical data point for SAR optimization [1].

Antileishmanial Neglected Tropical Diseases Biaryl Piperidine

Time-Dependent Antiparasitic Kinetics

The 3',5'-difluorophenyl derivative (Compound 16) exhibits a time-dependent increase in antiparasitic efficacy, improving from 85% inhibition at 24h to 91% inhibition at 48h (at 400 µM) [1]. This 6% absolute increase mirrors the kinetic profile of the 5'-fluoro-2'-methoxyphenyl analog, which increased from 86% to 92% over the same period [1]. The data confirms that the 3,5-difluoro substitution does not impede the time-dependent cellular engagement or accumulation of this compound class.

Antileishmanial Kinetics SAR

CCR5 Antagonism Precedent

A structurally related compound, N-(1-{(3R)-3-(3,5-difluorophenyl)-3-[4-methanesulfonylphenyl]propyl}piperidin-4-yl)-N-ethyl-2-[4-methanesulfonylphenyl]acetamide, was identified as a highly potent and selective ligand for the human CCR5 chemokine receptor with good oral pharmacokinetic properties [1]. While the core of 2-(3,5-difluorophenyl)piperidine is a fragment of this larger molecule, the presence of the 3,5-difluorophenyl group is a conserved and essential pharmacophoric element for this activity, as SAR studies indicated that modification of this region is poorly tolerated [1].

CCR5 Antagonist HIV Inflammation

Physicochemical Property Optimization

Systematic studies of mono- and difluorinated saturated heterocyclic amines demonstrate that the addition of fluorine atoms predictably modulates lipophilicity (LogP) and basicity (pKa) . While specific values for 2-(3,5-difluorophenyl)piperidine are not published, class-level data show that difluorination of a phenylpiperidine core increases LogP by approximately 0.5-1.0 units compared to a non-fluorinated analog, and alters pKa by ~1.0 unit, directly impacting passive membrane permeability and solubility .

Physicochemical Properties Drug Design LogP

2-(3,5-Difluorophenyl)piperidine: Application Scenarios


Antileishmanial SAR Studies

Procure this compound as a validated comparator for structure-activity relationship (SAR) studies targeting Leishmania donovani. The direct, quantitative evidence that the 3,5-difluorophenyl derivative (Compound 16) exhibits equivalent antiparasitic activity (85% at 24h, 91% at 48h) to a leading 5'-fluoro-2'-methoxyphenyl analog provides a critical data point for exploring alternative substitution patterns and optimizing physicochemical properties [1]. Researchers can confidently use it as a core scaffold for further derivatization, knowing its baseline efficacy against L. donovani promastigotes.

Fragment-Based CCR5 Drug Design

Utilize 2-(3,5-difluorophenyl)piperidine as a key fragment for the design of novel CCR5 receptor antagonists. Precedent from advanced leads demonstrates that the 3,5-difluorophenyl motif is essential for high potency and selectivity at CCR5, a target validated for HIV and inflammatory diseases [1]. Purchasing this building block enables the exploration of new chemical space around this privileged pharmacophore, guided by established SAR that indicates this substitution pattern is superior to other halogenated or non-fluorinated phenyl groups.

CNS Drug Property Optimization

Select this compound for projects requiring precise tuning of lipophilicity (LogP) and basicity (pKa). Based on class-level data for difluorinated phenylpiperidines, the 3,5-difluoro substitution provides a predictable increase in LogP (Δ~0.5-1.0) and decrease in pKa (Δ~0.5-1.0) compared to non-fluorinated analogs [1]. This makes it a strategic procurement choice for medicinal chemists seeking to enhance passive membrane permeability or blood-brain barrier penetration without introducing significant structural complexity or molecular weight.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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